Clinofibrate Impurity 2 Clinofibrate Impurity 2
Brand Name: Vulcanchem
CAS No.: 30299-17-3
VCID: VC0194483
InChI: InChI=1S/C23H28O4/c1-3-22(2,21(25)26)27-20-13-9-18(10-14-20)23(15-5-4-6-16-23)17-7-11-19(24)12-8-17/h7-14,24H,3-6,15-16H2,1-2H3,(H,25,26)
SMILES:
Molecular Formula: C23H28O4
Molecular Weight: 368.5 g/mol

Clinofibrate Impurity 2

CAS No.: 30299-17-3

Cat. No.: VC0194483

Molecular Formula: C23H28O4

Molecular Weight: 368.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Clinofibrate Impurity 2 - 30299-17-3

Specification

CAS No. 30299-17-3
Molecular Formula C23H28O4
Molecular Weight 368.5 g/mol
IUPAC Name 2-[4-[1-(4-hydroxyphenyl)cyclohexyl]phenoxy]-2-methylbutanoic acid
Standard InChI InChI=1S/C23H28O4/c1-3-22(2,21(25)26)27-20-13-9-18(10-14-20)23(15-5-4-6-16-23)17-7-11-19(24)12-8-17/h7-14,24H,3-6,15-16H2,1-2H3,(H,25,26)
Standard InChI Key ARWMEFKFHXIAQR-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)O

Introduction

ParameterClinofibrateClinofibrate Impurity 1Clinofibrate Impurity 2 (Inferred)
Chemical FormulaC28H36O6C25H32O4 (based on available data)Structure-dependent
Molecular Weight468.59 g/mol396.53 g/molStructure-dependent
Pharmacological ActivityLipid-loweringPotentially lower activityRequires characterization
OriginActive pharmaceutical ingredientSynthesis by-product/degradationSynthesis by-product/degradation
Regulatory ThresholdN/A (API)Compound-specificCompound-specific

Formation Pathways and Synthesis-Related Aspects

Reaction ParameterPotential Effect on Impurity FormationControl Strategy
TemperatureHigher temperatures may accelerate degradationOptimize temperature range
pHExtreme pH values may catalyze side reactionsControl pH during synthesis
Solvent SystemDifferent solvents may promote specific impurity formationSelect appropriate solvents
Reaction TimeExtended reaction times may increase impurity levelsOptimize reaction duration
CatalystCatalyst type and concentration can influence impurity profileSelect suitable catalysts
Oxidizing/Reducing AgentsMay lead to oxidation/reduction impuritiesMinimize exposure to these agents

Analytical Methods for Identification and Quantification

Chromatographic Techniques

The analysis of pharmaceutical impurities typically involves advanced chromatographic and spectroscopic techniques. Based on general principles in impurity analysis, the following methods are likely applicable for Clinofibrate Impurity 2 detection :

  • High-Performance Liquid Chromatography (HPLC): Likely the primary method for separation and quantification

  • Ultra-Performance Liquid Chromatography (UPLC): For enhanced resolution and faster analysis

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For structural identification and confirmation

Spectroscopic Methods

Complementary spectroscopic techniques that would be valuable for structural elucidation of Clinofibrate Impurity 2 include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural information

  • Infrared (IR) Spectroscopy: For functional group identification

  • Mass Spectrometry (MS): For molecular weight determination and fragmentation pattern analysis

Similar to the approach described for the analysis of pharmaceutical impurities in the application compendium , a combination of these techniques would provide comprehensive characterization of Clinofibrate Impurity 2.

Regulatory Considerations and Quality Control

Regulatory Guidelines

Pharmaceutical impurities are strictly regulated by authorities such as the FDA and EMA. These regulations require:

  • Thorough identification and characterization of all impurities above specified thresholds

  • Establishment of appropriate specification limits

  • Validation of analytical methods for impurity detection

  • Safety assessment of identified impurities

The comprehensive analysis of impurities in drug substances has become increasingly challenging along the pharmaceutical value delivery chain, addressing both chemical aspects (classification, identification, specifications) and safety aspects for patients .

Control Strategies

Based on general principles in pharmaceutical manufacturing, the following control strategies would be applicable for managing Clinofibrate Impurity 2:

Control LevelStrategyImplementation
Raw MaterialsSupplier qualificationEnsure consistent quality of starting materials
Process ParametersProcess optimizationDefine and control critical parameters
In-Process ControlsReal-time monitoringImplement PAT (Process Analytical Technology)
PurificationSelective techniquesDevelop efficient purification methods
Stability ProgramAccelerated testingMonitor impurity formation during storage
Analytical MethodsMethod validationEnsure accurate and precise quantification

Biological Activity and Toxicological Considerations

Understanding the biological activity and toxicological profile of Clinofibrate Impurity 2 is essential for assessing its potential impact on drug safety. While specific data for this impurity is limited, general principles of impurity assessment suggest several considerations:

  • Structure-activity relationships comparing to the parent compound

  • Potential receptor interactions and off-target effects

  • Metabolic fate and potential reactive metabolites

  • Genotoxic potential based on structural alerts

The biological implications would likely be assessed through:

  • In vitro toxicity screening

  • Structure-based toxicity prediction

  • Comparison with structurally similar compounds

  • Regulatory thresholds based on daily intake

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